molecular formula C15H10Cl3NO B12019526 3-Phenyl-N-(2,4,6-trichlorophenyl)acrylamide CAS No. 623940-59-0

3-Phenyl-N-(2,4,6-trichlorophenyl)acrylamide

Cat. No.: B12019526
CAS No.: 623940-59-0
M. Wt: 326.6 g/mol
InChI Key: CXHYCBMCRQKTNA-VOTSOKGWSA-N
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Description

3-Phenyl-N-(2,4,6-trichlorophenyl)acrylamide is an organic compound with the molecular formula C15H10Cl3NO It is characterized by the presence of a phenyl group and a trichlorophenyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-(2,4,6-trichlorophenyl)acrylamide typically involves the reaction of 2,4,6-trichloroaniline with phenylacrylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-(2,4,6-trichlorophenyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The conditions for these reactions vary but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of chlorine atoms or the addition of hydrogen atoms .

Scientific Research Applications

3-Phenyl-N-(2,4,6-trichlorophenyl)acrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-N-(2,4,6-trichlorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-N-(2,4,5-trichlorophenyl)acrylamide: Similar structure but with a different arrangement of chlorine atoms.

    3-Phenyl-N-(2,4,6-tribromophenyl)acrylamide: Similar structure but with bromine atoms instead of chlorine.

    3-(2,4-Dichlorophenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide: Similar structure with different substituents

Uniqueness

3-Phenyl-N-(2,4,6-trichlorophenyl)acrylamide is unique due to its specific arrangement of chlorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications where these properties are desirable .

Properties

CAS No.

623940-59-0

Molecular Formula

C15H10Cl3NO

Molecular Weight

326.6 g/mol

IUPAC Name

(E)-3-phenyl-N-(2,4,6-trichlorophenyl)prop-2-enamide

InChI

InChI=1S/C15H10Cl3NO/c16-11-8-12(17)15(13(18)9-11)19-14(20)7-6-10-4-2-1-3-5-10/h1-9H,(H,19,20)/b7-6+

InChI Key

CXHYCBMCRQKTNA-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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